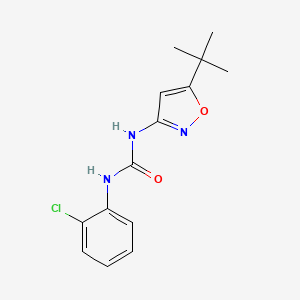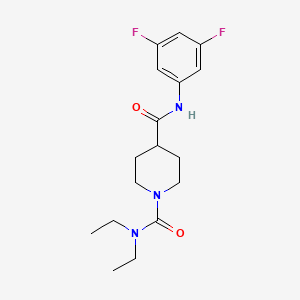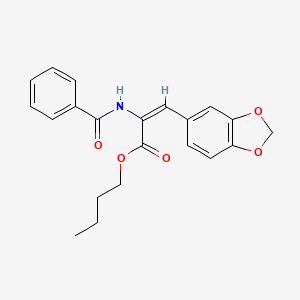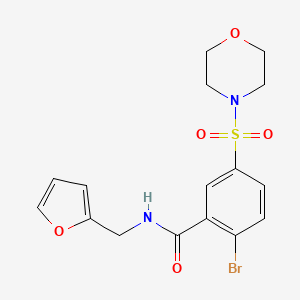
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea (known as ICI 118,551) is a selective beta-2 adrenergic receptor antagonist. It is a widely used compound in scientific research due to its ability to selectively block beta-2 adrenergic receptors without affecting other adrenergic receptors.
作用機序
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea selectively blocks beta-2 adrenergic receptors by binding to the receptor's active site. This prevents the binding of the endogenous ligand, epinephrine, and other agonists that activate the receptor. As a result, the downstream signaling pathway that is mediated by beta-2 adrenergic receptors is inhibited.
Biochemical and Physiological Effects:
The blockade of beta-2 adrenergic receptors by this compound has various biochemical and physiological effects. It reduces the relaxation of bronchial smooth muscle, which is the main mechanism of action for bronchodilators used in the treatment of asthma and COPD. It also reduces the heart rate and contractility, which is the main mechanism of action for beta blockers used in the treatment of cardiovascular diseases.
実験室実験の利点と制限
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which allows for the specific investigation of beta-2 adrenergic receptor signaling. It is also a well-characterized compound with a known mechanism of action, which ensures the reproducibility of experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea in scientific research. One direction is the investigation of the role of beta-2 adrenergic receptors in the immune system. Recent studies have suggested that beta-2 adrenergic receptors play a role in the regulation of immune cell function, and this compound could be used to investigate this further. Another direction is the investigation of the potential therapeutic benefits of beta-2 adrenergic receptor antagonists in diseases such as cancer and neurodegenerative diseases, where beta-2 adrenergic receptors have been implicated in disease progression. Overall, this compound is a valuable tool for investigating the role of beta-2 adrenergic receptors in various biological processes, and its use in scientific research is likely to continue to expand in the future.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea involves the reaction of 5-tert-butyl-3-isoxazolylamine with 2-chlorophenylisocyanate. The reaction takes place in anhydrous toluene with the presence of a base such as triethylamine. The product is then purified by recrystallization from ethanol. The yield of the synthesis is typically around 50-60%.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-N'-(2-chlorophenyl)urea is widely used in scientific research to investigate the role of beta-2 adrenergic receptors in various biological processes. It is commonly used in studies that aim to understand the molecular mechanisms of beta-2 adrenergic receptor signaling and its downstream effects. It is also used to investigate the role of beta-2 adrenergic receptors in diseases such as asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases.
特性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTWPNKJZOAMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5348134.png)

![6-[2-(2-chlorophenyl)vinyl]-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5348145.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5348162.png)
![4-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5348170.png)
![methyl 2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5348179.png)
![4-(2-pyridin-3-ylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5348189.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)
![methyl 4-[3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-1-(2-pyridinyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5348212.png)
![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)
